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Compound of Interest

Compound Name: 5-Bromo-2-hydroxybenzonitrile

Cat. No.: B1273605

This guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-
hydroxybenzonitrile, a key intermediate in the development of various therapeutic agents.
The following sections present available and predicted spectroscopic data, detailed
experimental protocols for acquiring such data, and graphical representations of analytical
workflows. This document is intended for researchers, scientists, and professionals in the field
of drug development and chemical analysis.

Spectroscopic Data Summary

The structural elucidation of 5-Bromo-2-hydroxybenzonitrile is achieved through the
combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). While experimental H NMR data is available,
complete experimental datasets for 13C NMR, IR, and MS are not readily found in the public
domain. The subsequent tables provide a compilation of available experimental data and
predicted values based on established spectroscopic principles.

Table 1: *H NMR Spectral Data of 5-Bromo-2-
hydroxybenzonitrile
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Chemical Shift (8)

Coupling Constant

S Multiplicity (3) Hz Assignment
11.41 s OH
7.86 d 2.4 H-6
7.65 dd 8.9,2.4 H-4
6.98 d 8.9 H-3

Solvent: DMSO-ds

Table 2: Predicted **C NMR Spectral Data of 5-Bromo-2-

hydroxybenzonitrile
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Predicted Chemical Shift
(3) ppm

Assignment

Justification

~160

C-2 (C-OH)

The carbon attached to the
hydroxyl group is expected to
be significantly deshielded.

~140

C-4

Aromatic carbon with a
downfield shift due to the
influence of adjacent electron-

withdrawing groups.

~135

C-6

Aromatic carbon deshielded by

the adjacent nitrile group.

~120

C-1 (C-CN)

The carbon of the nitrile group

typically appears in this region.

~118

CN

The nitrile carbon itself.

~115

C-5 (C-Br)

The carbon attached to
bromine is expected to be
shielded compared to other

aromatic carbons.

~115

C-3

Aromatic carbon shielded by

the adjacent hydroxyl group.

Note: These are predicted values. Actual experimental values may vary.

Table 3: Predicted Infrared (IR) Spectral Data of 5-

Bromo-2-hydroxybenzonitrile
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Wavenumber (cm~?) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (phenolic)
~3100-3000 Medium Aromatic C-H stretch
~2230-2210 Strong, Sharp C=N stretch (nitrile)
~1600-1450 Medium-Strong Aromatic C=C ring stretch
~1250 Strong C-O stretch (phenol)
~700-500 Medium-Strong C-Br stretch

Note: These are predicted values. Actual experimental values may vary. An ATR-IR spectrum is
noted to be available from Aldrich, catalog number 697184.[1]

Table 4: Predicted Mass Spectrometry (MS) Data of 5-
Bromo-2-hydroxybenzonitrile

Predicted Relative .
m/z . Assignment
Intensity (%)

[M]*/ [M+2]* Molecular ion

197/199 ~100/~98 peak (due to 7°Br and 8Br
isotopes)

170/172 Variable [M-HCN]*

118 Variable [M-Br]*

90 Variable [M-Br-HCN]*

Note: These are predicted values. A GC-MS spectrum is noted to be available.[1] The presence
of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 5-
Bromo-2-hydroxybenzonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-hydroxybenzonitrile in
0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-de). Add a small amount of
tetramethylsilane (TMS) as an internal standard (o 0.00). Transfer the solution to a 5 mm
NMR tube.

H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. A standard single-pulse experiment is typically used. Key parameters include a
spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good
signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width of around 220 ppm is necessary. Due to the low natural
abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation
delay may be required to obtain a spectrum with adequate signal-to-noise.

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform.
The resulting spectra should be phased and baseline corrected. Chemical shifts are
referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Sample Preparation (ATR): Place a small amount of solid 5-Bromo-2-hydroxybenzonitrile
directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good
contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then,
acquire the sample spectrum. Typically, 16 to 32 scans are co-added over a spectral range
of 4000-400 cm~* with a resolution of 4 cm~1.

Data Processing: The instrument's software will automatically ratio the sample spectrum
against the background spectrum to generate the final transmittance or absorbance
spectrum.

Mass Spectrometry (MS)
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o Sample Introduction (GC-MS): Dissolve a small amount of 5-Bromo-2-hydroxybenzonitrile
in a volatile organic solvent such as dichloromethane or ethyl acetate. Inject a small volume
(e.g., 1 pL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.
The GC will separate the compound from any impurities before it enters the mass
spectrometer.

« lonization (Electron lonization - El): In the mass spectrometer, the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to
ionize and fragment.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge ratio (m/z).

o Data Acquisition and Analysis: A detector records the abundance of each ion at a specific
m/z value, generating a mass spectrum. The data is processed to identify the molecular ion
and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
complementary nature of the different techniques in elucidating the structure of 5-Bromo-2-
hydroxybenzonitrile.
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General workflow for spectroscopic analysis.
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Complementary roles of spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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